molecular formula C7H14FNO B12102881 [(3S)-3-fluoro-1-methyl-3-piperidyl]methanol

[(3S)-3-fluoro-1-methyl-3-piperidyl]methanol

Cat. No.: B12102881
M. Wt: 147.19 g/mol
InChI Key: JFLMECCDFGTSPG-ZETCQYMHSA-N
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Description

[(3S)-3-Fluoro-1-methyl-3-piperidyl]methanol is a chiral piperidine derivative featuring a fluorine atom at the 3S position, a methyl group at the nitrogen atom (1-position), and a hydroxymethyl (-CH2OH) substituent at the 3-position. This compound is structurally related to pharmacologically active piperidine derivatives, which are commonly utilized in drug discovery due to their conformational flexibility and ability to mimic natural substrates .

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

[(3S)-3-fluoro-1-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C7H14FNO/c1-9-4-2-3-7(8,5-9)6-10/h10H,2-6H2,1H3/t7-/m0/s1

InChI Key

JFLMECCDFGTSPG-ZETCQYMHSA-N

Isomeric SMILES

CN1CCC[C@](C1)(CO)F

Canonical SMILES

CN1CCCC(C1)(CO)F

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for [(3S)-3-fluoro-1-methyl-3-piperidyl]methanol are not widely documented. research and industrial production likely involve fluorination of a precursor piperidine compound.
  • Industrial-scale synthesis methods may vary based on proprietary processes.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions:

        Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

        Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

        Substitution: Nucleophilic substitution reactions with alkyl halides.

    • Major products depend on the specific reaction and conditions.
  • Scientific Research Applications

    Chemical Properties and Structure

    • Molecular Formula : C₇H₁₄NOF
    • Molecular Weight : 147.19 g/mol
    • Structural Characteristics : The compound features a piperidine ring with a fluorine atom and a hydroxymethyl group, which may influence its biological activity and interaction with molecular targets.

    Medicinal Chemistry

    The compound is of interest in medicinal chemistry due to its structural similarity to other bioactive piperidine derivatives. It may serve as a precursor or intermediate in the synthesis of novel pharmaceuticals targeting various conditions, including neurological disorders.

    Synthetic Chemistry

    [(3S)-3-fluoro-1-methyl-3-piperidyl]methanol can be utilized as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

    • Oxidation : Using oxidizing agents like potassium permanganate.
    • Reduction : Employing reducing agents such as lithium aluminum hydride.
    • Substitution Reactions : Participating in nucleophilic substitutions with alkyl halides.

    Case Study 1: Synthesis of Piperidine Derivatives

    A study highlighted the use of [(3S)-3-fluoro-1-methyl-3-piperidyl]methanol in synthesizing novel piperidine derivatives with enhanced biological activity. The research focused on modifying the hydroxymethyl group to improve solubility and bioavailability.

    Case Study 2: Neuropharmacological Screening

    Another investigation explored the neuropharmacological effects of piperidine derivatives, suggesting that compounds similar to [(3S)-3-fluoro-1-methyl-3-piperidyl]methanol could exhibit significant activity on serotonin receptors, indicating potential antidepressant properties.

    Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action remains scarce. Further research is needed to elucidate its effects.
    • Molecular targets and pathways are yet to be fully explored.
  • Comparison with Similar Compounds

    Key Observations :

    • Substituent Effects: The 3S-fluoro group in the target compound introduces electronegativity, which may alter hydrogen bonding or dipole interactions compared to non-fluorinated analogues. In contrast, the fluoropyridinyl group in the pyrrolidine derivative adds aromaticity, favoring stacking interactions .
    • Functional Groups: The methanol group (-CH2OH) in all compounds enhances solubility but may pose toxicity risks if metabolically cleaved to release free methanol .

    Physicochemical Properties

    • Solubility: The target compound’s methanol group increases polarity, likely improving aqueous solubility compared to lipophilic derivatives like [1-(2-methoxyethyl)pyrrolidin-3-yl]methanol.
    • logP: Estimated logP values (octanol-water partition coefficient) suggest moderate lipophilicity for the target compound (predicted ~0.5–1.5), balancing membrane permeability and solubility. Fluorine’s electron-withdrawing effect may reduce logP slightly compared to non-fluorinated analogues .

    Pharmacological and Toxicological Profiles

    • Metabolic Stability: The fluorine atom in the target compound may slow oxidative metabolism, extending half-life compared to non-fluorinated piperidines.
    • Toxicity: While free methanol is highly toxic (LD50 ~5–10 g/kg in humans), the covalent attachment of the methanol group to the piperidine ring likely reduces systemic release, mitigating toxicity risks .

    Biological Activity

    [(3S)-3-fluoro-1-methyl-3-piperidyl]methanol is a fluorinated piperidine derivative that has garnered interest for its potential biological activities. This compound's unique structural features, particularly the presence of a fluorine atom and its specific stereochemistry, may significantly influence its interactions with biological targets, making it a candidate for further pharmacological exploration.

    The compound is characterized by the following chemical structure:

    • Molecular Formula : C₇H₁₄FNO
    • Molecular Weight : 145.19 g/mol

    Synthesis methods typically involve the introduction of the fluorine atom into the piperidine ring via nucleophilic substitution or other fluorination techniques. The stereochemistry at the 3-position is crucial, as it can affect the compound's biological activity and reactivity.

    The biological activity of [(3S)-3-fluoro-1-methyl-3-piperidyl]methanol is hypothesized to involve:

    • Receptor Binding : The fluorine atom may enhance binding affinity to specific receptors, such as muscarinic acetylcholine receptors, which are implicated in various neurological functions.
    • Enzyme Interaction : The compound could act as an inhibitor or modulator of certain enzymes, impacting pathways related to neurotransmission and cellular signaling.

    Biological Activity Overview

    Research indicates that compounds with similar structures exhibit a range of biological activities. For instance, piperidine derivatives have shown potential in:

    • Anticancer Activity : Some studies suggest that fluorinated piperidines can induce apoptosis in cancer cell lines. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various tumor models, including hypopharyngeal cancer cells .
    • Neurological Effects : Given its potential interaction with acetylcholine receptors, [(3S)-3-fluoro-1-methyl-3-piperidyl]methanol may influence cognitive functions or exhibit neuroprotective properties .

    Case Studies and Research Findings

    Several studies have explored the biological implications of piperidine derivatives:

    • Cytotoxicity Studies : A study examining a series of piperidine derivatives found that modifications at the 3-position significantly affected cytotoxicity against FaDu cells. The introduction of fluorine was linked to enhanced activity compared to non-fluorinated analogs .
    • Receptor Binding Assays : Research involving receptor binding assays indicated that fluorinated piperidines could serve as effective ligands for muscarinic receptors, potentially modulating their activity and offering therapeutic avenues for conditions like Alzheimer's disease .
    • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that variations in substituents on the piperidine ring can drastically alter biological outcomes. For instance, compounds with bulky groups at the 4-position exhibited increased potency in receptor binding assays .

    Comparative Analysis

    CompoundStructureBiological ActivityKey Findings
    [(3S)-3-fluoro-1-methyl-3-piperidyl]methanolStructureNeuroactive, potential anticancerEnhanced receptor affinity due to fluorine
    [trans-3-Fluoropiperidin-4-yl]methanol-VariesDifferent stereochemistry affects activity
    [cis-3-Chloropiperidin-4-yl]methanol-AnticancerChlorine substitution alters properties

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